molecular formula C19H23N9O B13400668 2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

Katalognummer: B13400668
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: TXGKRVFSSHPBAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C19H23N9O

Molekulargewicht

393.4 g/mol

IUPAC-Name

2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27)

InChI-Schlüssel

TXGKRVFSSHPBAJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pH, and solvent systems .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Wirkmechanismus

The mechanism of action of 2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name: 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide hydrochloride
  • Synonyms: PRT062607, P505-15, BIIB057, W-6092 .
  • Molecular Formula : C₁₉H₂₃N₉O·HCl
  • Molecular Weight : 429.91 g/mol
  • CAS Number : 1370261-97-4 .

Pharmacological Profile :
PRT062607 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a critical regulator of immune receptor signaling. It exhibits an IC₅₀ of 1 nM against Syk in cell-free assays, with >80-fold selectivity over related kinases (e.g., Fgr, Lyn, FAK, Pyk2, Zap70) . Its pharmacokinetic (PK) properties include sustained Syk inhibition in vivo, achieving 70% inhibition at 30 mg/kg in murine models, and dose-dependent anti-inflammatory activity in rheumatoid arthritis models .

Structural Features: The molecule features a pyrimidine-5-carboxamide core with a 2-aminocyclohexylamino group at position 2 and a 3-(triazol-2-yl)anilino substituent at position 4 (Figure 1). Crystallographic studies (PDB: 4DKQ) reveal that PRT062607 binds to Syk’s catalytic domain via three hydrogen bonds with CYS-280, LYS-298, and THR-341, a π-cation interaction with LYS-298, and hydrophobic interactions .

Structural and Functional Analogues Targeting Syk

YM193306
  • Structure: 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide.
  • Key Differences : Replaces the triazol-2-yl group with a methylphenyl moiety.
  • Activity : Binds Syk with a similar pyrimidine core but lacks the triazole-mediated hydrogen bonding. X-ray data (PDB: 3YV) shows weaker hydrophobic interactions compared to PRT062607, correlating with lower potency (IC₅₀ ~10 nM) .
HVY (N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(propanoylamino)anilino]pyrimidine-5-carboxamide)
  • Target : SRC kinase (IC₅₀ = 0.003 µM) .
  • Comparison: Shares a pyrimidine-carboxamide scaffold but includes a piperazinyl group and propanoylamino substituent. Forms four hydrogen bonds and eight hydrophobic interactions with SRC but lacks π-cation interactions, reducing selectivity .

Kinase Inhibitors with Divergent Targets

AZD9291 (Osimertinib)
  • Structure: N-[2-[2-(dimethylamino)-ethylmethylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)-pyrimidin-2-yl]amino]phenyl]prop-2-enamide.
  • Target : EGFR T790M mutant.
  • Comparison : Utilizes a pyrimidine backbone but differs in substituents (indole and acrylamide groups). Designed for EGFR gatekeeper mutations, highlighting scaffold versatility across kinase targets .
BMX Inhibitor (CHMFL-BMX-078)
  • Structure: 4-(Methylamino)-2-[4-methyl-3-(prop-2-enoylamino)anilino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyrimidine-5-carboxamide.
  • Activity : IC₅₀ = 37.0 µM against BMX kinase .
  • Comparison : Demonstrates how pyrimidine-carboxamide modifications (e.g., trifluoromethylbenzoyl group) alter kinase specificity and potency.

Pharmacokinetic and Selectivity Comparisons

Table 1: Key Pharmacological Parameters

Compound Target IC₅₀ (nM) Selectivity (vs. Off-Targets) Solubility (mg/mL)
PRT062607 Syk 1 >80-fold (Fgr, Lyn, Zap70) 86 (DMSO, Water)
YM193306 Syk 10 Moderate N/A
HVY SRC 3 Low (cross-reactivity) N/A
CHMFL-BMX-078 BMX 37,000 Undisclosed N/A

Table 2: Structural Interactions

Compound Hydrogen Bonds π-Cation Interactions Hydrophobic Bonds
PRT062607 3 1 8
YM193306 2 0 6
HVY 4 0 8

Clinical and Preclinical Relevance

  • PRT062607: Advanced to preclinical studies for autoimmune diseases due to its Syk-driven anti-inflammatory effects. No reported clinical trials yet .

Biologische Aktivität

The compound 2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide , also known by its CAS number 1370261-97-4 , is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of the Spleen Tyrosine Kinase (SYK). This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is C19H24N9OC_{19}H_{24}N_{9}O with a molecular weight of 429.91 g/mol . The structure features a pyrimidine ring substituted with an amino group and a triazole moiety, which are critical for its biological interactions.

The primary mechanism of action for this compound involves the inhibition of SYK, a non-receptor tyrosine kinase that plays a pivotal role in various signaling pathways related to immune responses. SYK is essential for B-cell receptor signaling and mediates several biological processes, including:

  • Innate and adaptive immunity
  • Cell adhesion
  • Osteoclast maturation
  • Platelet activation
  • Vascular development

Inhibition of SYK can lead to modulation of immune responses, making it a target for therapeutic interventions in autoimmune diseases and allergies .

2. Absorption and Distribution

The compound exhibits favorable pharmacokinetic properties:

  • Human Intestinal Absorption : High probability (0.9756)
  • Blood-Brain Barrier Penetration : Moderate probability (0.7442)
    These characteristics suggest that the compound may be effectively absorbed and distributed in the human body, potentially allowing for both systemic and central nervous system effects .

1. In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit SYK activity in various cell lines, leading to reduced phosphorylation of downstream targets involved in immune signaling. For example:

  • B-cell Lines : The compound significantly reduced activation markers in B-cells upon receptor engagement.

2. In Vivo Studies

Animal models have shown that administration of this compound leads to decreased symptoms associated with allergic responses, such as:

  • Reduced inflammation
  • Lowered levels of pro-inflammatory cytokines

These findings indicate its potential utility in treating conditions like allergic rhinitis or asthma .

Case Studies

Several clinical studies have highlighted the efficacy of SYK inhibitors, including this compound:

  • Study on Allergic Rhinitis : A double-blind placebo-controlled trial demonstrated significant improvement in symptoms among patients treated with the compound compared to placebo .
  • Autoimmune Disorders : Research has indicated that patients with rheumatoid arthritis showed improved clinical outcomes when treated with SYK inhibitors, suggesting a broader application for this compound in autoimmune therapies .

Comparative Analysis

PropertyValue
Molecular Weight429.91 g/mol
Human Intestinal AbsorptionHigh (0.9756)
Blood-Brain Barrier PenetrationModerate (0.7442)
SYK InhibitionYes
Therapeutic ApplicationsAllergies, Autoimmune Diseases

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.